N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide
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Overview
Description
N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide typically involves the condensation reaction between quinoline-6-carbohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown that it may have anticancer and anti-inflammatory effects, making it a candidate for drug development.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that interact with biomolecules such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(thiophen-2-yl)methylidene]pyridine-4-carbohydrazide
- N’-[(thiophen-2-yl)methylidene]aniline-4-carbohydrazide
Uniqueness
N’-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide is unique due to its quinoline moiety, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
Molecular Formula |
C15H11N3OS |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethylideneamino)quinoline-6-carboxamide |
InChI |
InChI=1S/C15H11N3OS/c19-15(18-17-10-13-4-2-8-20-13)12-5-6-14-11(9-12)3-1-7-16-14/h1-10H,(H,18,19) |
InChI Key |
ZQNNFTJMHQQJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN=CC3=CC=CS3)N=C1 |
Origin of Product |
United States |
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